molecular formula C16H18BrN5O3S2 B13369090 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13369090
M. Wt: 472.4 g/mol
InChI Key: PUTWOLCYKDTYBW-UHFFFAOYSA-N
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Description

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a piperidine ring, a triazolo-thiadiazole moiety, and a methyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves multiple steps, starting with the preparation of the core triazolo-thiadiazole structure. This can be achieved through cyclocondensation reactions involving hydrazino functional groups and acetylacetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for continuous synthesis, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the bromine atom can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiadiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and specificity .

Properties

Molecular Formula

C16H18BrN5O3S2

Molecular Weight

472.4 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18BrN5O3S2/c1-27(23,24)21-8-2-3-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-6-4-12(17)5-7-13/h4-7,11H,2-3,8-10H2,1H3

InChI Key

PUTWOLCYKDTYBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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